Isoform Selectivity Profile: TGX-115 Exhibits p110β/p110δ Dual Inhibition, Distinct from p110β-Selective TGX-221
TGX-115 (8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one) demonstrates a dual inhibition profile against the p110β and p110δ isoforms of PI3K, with IC50 values of 0.13 μM and 0.63 μM, respectively [1]. In contrast, the structurally related analog TGX-221, which shares the chromone scaffold, exhibits a markedly different selectivity signature, potently inhibiting p110β (IC50 = 5 nM) but displaying >1000-fold selectivity against p110α and negligible activity against p110δ at physiologically relevant concentrations [2]. The p110β/p110δ selectivity ratio for TGX-115 is approximately 4.8, whereas TGX-221 is essentially a p110β monospecific agent. This divergence in isoform targeting translates to distinct functional outcomes: TGX-115 modulates both platelet adhesion (p110β-dependent) and B-cell receptor signaling (p110δ-dependent), while TGX-221 exclusively targets p110β-mediated thrombotic pathways.
| Evidence Dimension | PI3K isoform inhibition potency and selectivity |
|---|---|
| Target Compound Data | p110β IC50 = 0.13 μM; p110δ IC50 = 0.63 μM; p110β/p110δ selectivity ratio ≈ 4.8 |
| Comparator Or Baseline | TGX-221: p110β IC50 = 0.005 μM; p110δ IC50 > 1 μM; >1000-fold selective for p110β over p110α |
| Quantified Difference | TGX-115 is approximately 26-fold less potent against p110β than TGX-221 (0.13 μM vs. 0.005 μM) but retains significant p110δ inhibition, which TGX-221 lacks |
| Conditions | In vitro kinase activity assay using recombinant PI3K isoforms; ATP concentration = 100 μM for TGX-115 [1]; ATP concentration = 10 μM for TGX-221 [2] |
Why This Matters
Selection of TGX-115 over TGX-221 is critical for experimental designs requiring concurrent interrogation of both p110β and p110δ signaling, such as in combined thrombosis and immune modulation studies, whereas TGX-221 is appropriate only for p110β-exclusive pathway analysis.
- [1] Knight ZA, Gonzalez B, Feldman ME, et al. A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell. 2006;125(4):733-747. View Source
- [2] Jackson SP, Schoenwaelder SM, Goncalves I, et al. PI 3-kinase p110β: a new target for antithrombotic therapy. Nat Med. 2005;11(5):507-514. View Source
